molecular formula C11H14FNO B110849 4-(4-Fluorophenyl)piperidin-4-ol CAS No. 3888-65-1

4-(4-Fluorophenyl)piperidin-4-ol

Cat. No. B110849
CAS RN: 3888-65-1
M. Wt: 195.23 g/mol
InChI Key: QXWRXWPNHLIZBV-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluorophenyl)piperidin-4-ol" is related to a class of compounds that have been synthesized and studied for various pharmacological activities, including neuroleptic, calcium-channel-blocking, and antihypertensive activities. These compounds typically feature a piperidine core substituted with a 4-fluorophenyl group and other functional groups that modulate their biological activity .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of Grignard reactions, palladium-catalyzed reactions, and electrophilic fluorination. For instance, a series of 4-substituted piperidinyl butanones with a 4-fluorophenyl group were synthesized and tested for neuroleptic activity, with some showing comparable activity to haloperidol . Another approach involved the synthesis of 4-aryl-2-piperidinones via asymmetric 1,4-addition of arylboron reagents to pyridinones using a chiral rhodium catalyst, which is a key step in the synthesis of (-)-Paroxetine . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were synthesized using a Grignard reaction followed by deoxygenation and ring saturation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction, which revealed the chair conformation of the piperidine ring and the orientation of substituents. For example, a compound with two fluorophenyl groups and a butyl group on a piperidine ring showed a dihedral angle of 72.1° between the phenyl rings . Another compound with a piperidine and morpholine ring adopted a chair conformation, with the benzisoxazole ring in a planar conformation .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the fluorophenyl group and other substituents. The fluorine atom can participate in various interactions, such as hydrogen bonding and C-H...F interactions, which can affect the compound's biological activity and solid-state structure . The presence of other functional groups, such as benzylidene, can lead to the formation of intramolecular hydrogen bonds and C-H...π interactions, as seen in the crystal structure of a benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The presence of fluorine atoms can increase the lipophilicity of the molecule, which is important for crossing biological membranes. The chair conformation of the piperidine ring and the orientation of the substituents can also influence the compound's ability to interact with biological targets, such as calcium channels or dopamine receptors .

Scientific Research Applications

1. HIV Treatment Research

  • Summary of Application : A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
  • Methods of Application : The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
  • Results or Outcomes : The CCR5 antagonistic activities of the compounds have also been evaluated . The research has resulted in an FDA-approved drug, maraviroc, and several clinical candidates .

2. Synthesis of Highly Potent and Selective IP (PGI (2) Receptor) Agonist

  • Summary of Application : 4-Hydroxypiperidine (4-Piperidinol) can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

3. Copper-Catalyzed N - versus O -Arylation

  • Summary of Application : 4-Hydroxypiperidine (4-Piperidinol) can be used in the study of copper-catalyzed N - versus O -arylation .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

4. Drug Discovery

  • Summary of Application : Piperidine derivatives, including 4-(4-Fluorophenyl)piperidin-4-ol, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

5. Storage and Safety

  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

6. Research Use

  • Summary of Application : “4-(4-Fluorophenyl)piperidin-4-ol” is used for research purposes .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

4-(4-Fluorophenyl)piperidin-4-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

4-(4-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWRXWPNHLIZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192132
Record name 4-(4-Fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)piperidin-4-ol

CAS RN

3888-65-1
Record name 4-(4-Fluorophenyl)-4-hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3888-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)piperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3888-65-1
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Record name 4-(4-Fluorophenyl)piperidin-4-ol
Source EPA DSSTox
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Record name 4-(4-fluorophenyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.302
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Vejdělek, J Metyš, J Holubek, E Svátek… - Collection of …, 1984 - cccc.uochb.cas.cz
Reactions of 4,4'-dihalogenated benzhydrols and 1,1-diphenylethanols Xab and XIab with sodium hydride and 2-dimethylaminoethyl chloride and 2-pyrrolidinoethyl chloride afforded …
Number of citations: 5 cccc.uochb.cas.cz
TW Butler, JF Blake, J Bordner, P Butler… - Journal of medicinal …, 1998 - ACS Publications
(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606, 1) is a recently described antagonist of N-methyl-d-aspartate (NMDA) receptors containing the …
Number of citations: 38 pubs.acs.org
K Šindelář, J Metyš, M Protiva - Collection of Czechoslovak …, 1985 - cccc.uochb.cas.cz
Substitution reactions of 11-(2-bromoethyl)- and 11-(3-bromopropyl)-6,11-dihydrodibenzo[b,e]thiepin-11-carbonitrile and further of 10-(2-bromoethyl)- and 10-(3-bromopropyl)-10,11-…
Number of citations: 1 cccc.uochb.cas.cz
M Protiva, Z Kopicová, J Grimová - Collection of Czechoslovak …, 1982 - cccc.uochb.cas.cz
A reaction of 1-cinnamylpiperazine (III) with chloroacetyl gave the chloroacetyl derivative IV which was subjected to substitution reactions with aniline, 4-phenylpiperidin-4-ol (XIa),4-(4-…
Number of citations: 3 cccc.uochb.cas.cz
JM Receveur, A Murray, JM Linget… - Bioorganic & medicinal …, 2010 - Elsevier
A series of amides, amidines and amidoximes have been made from the corresponding nitrile compounds, to provide potent antagonists and inverse agonists for the CB1 receptor with …
Number of citations: 55 www.sciencedirect.com
RH Bradbury, DG Acton, NL Broadbent… - Bioorganic & medicinal …, 2013 - Elsevier
Removal of the basic piperazine nitrogen atom, introduction of a solubilising end group and partial reduction of the triazolopyridazine moiety in the previously-described lead androgen …
Number of citations: 54 www.sciencedirect.com
G Ortore, E Orlandini, L Betti… - ACS Chemical …, 2020 - ACS Publications
The most commonly used antidepressant drugs are the serotonin transporter inhibitors. Their effects depend strongly on the selectivity for a single monoamine transporter compared to …
Number of citations: 11 pubs.acs.org
TJ Fyfe, B Kellam, DA Sykes, B Capuano… - Journal of Medicinal …, 2019 - ACS Publications
Haloperidol is a typical antipsychotic drug (APD) associated with an increased risk of extrapyramidal side effects (EPSs) and hyperprolactinemia relative to atypical APDs such as …
Number of citations: 12 pubs.acs.org
C Silvestri, V Di Marzo - Expert opinion on investigational drugs, 2012 - Taylor & Francis
Introduction: Excessive abdominal obesity along with other risk factors results in the metabolic syndrome, which can lead to heart disease, Type-2 diabetes, and death. The …
Number of citations: 90 www.tandfonline.com

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